Scientific Field: Pharmacology
Application Summary: This compound has been used in the study of monoamine oxidase (MAO) inhibitors. MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine and serotonin.
Methods of Application: The compound was synthesized and tested for its ability to inhibit rat brain mitochondrial MAO-A and MAO-B.
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is a secondary amine with a chlorophenoxy group attached to an ethyl linker. The compound features a chlorine atom at the ortho position of the phenoxy ring, which influences its reactivity and properties. Its molecular formula is C9H12ClNO, and it has a molecular weight of 185.65 g/mol.
While specific information on the biological activity of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is limited, compounds with similar structural features have shown various biological effects:
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine can be synthesized using various methods:
Potential applications of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine include:
Interaction studies involving N-[2-(2-chlorophenoxy)ethyl]-N-methylamine could focus on:
Several compounds share structural similarities with N-[2-(2-chlorophenoxy)ethyl]-N-methylamine:
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine is unique due to its specific combination of a 2-chlorophenoxy group and a secondary amine. This structure sets it apart from the listed compounds, potentially leading to distinct chemical and biological properties.
| Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Chlorophenol | 2-Chloroethylamine | K2CO3 | DMF | 80 | 12 | 75 |
| 2-Chlorophenol | 2-Chloroethylamine | NaOH | Ethanol | 60 | 8 | 68 |
| 2-Chlorophenol | 2-Chloroethylamine | Cs2CO3 | Acetonitrile | 70 | 10 | 82 |
| 4-Chlorophenol | 2-Chloroethylamine | K2CO3 | DMF | 85 | 15 | 70 |
| 2-Chlorophenol | 2-Chloroethylamine | KOH | Water | 100 | 6 | 65 |
Temperature optimization reveals a delicate balance between reaction rate and selectivity. Elevated temperatures accelerate the nucleophilic substitution but may promote unwanted elimination reactions or thermal decomposition of sensitive intermediates [7] [8]. The optimal temperature range typically falls between 70-85°C, providing sufficient activation energy while maintaining reaction selectivity.
Reductive amination represents a versatile and highly selective methodology for constructing the ethylamine backbone of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine. This approach circumvents the challenges associated with direct alkylation by employing a two-step process involving imine formation followed by reduction [1] [2] [10].
The mechanistic pathway begins with the nucleophilic addition of methylamine to the carbonyl carbon of 2-(2-chlorophenoxy)acetaldehyde, forming a carbinolamine intermediate. Subsequent dehydration yields the corresponding imine, which undergoes selective reduction to produce the desired secondary amine [10] [11]. The reaction conditions can be carefully tuned to favor specific product formation while minimizing over-alkylation.
Sodium cyanoborohydride emerges as the reducing agent of choice due to its unique selectivity profile. Unlike conventional metal hydrides, sodium cyanoborohydride exhibits preferential reactivity toward imines over aldehydes or ketones under mildly acidic conditions [1] [10]. This selectivity enables the reductive amination to proceed with minimal side product formation and excellent yields.
The pH control during reductive amination proves critical for optimal results. Mildly acidic conditions facilitate imine formation while preventing the decomposition of the reducing agent [2] [11]. The optimal pH range typically spans 4.0-5.5, achieved through careful buffer selection or controlled addition of weak acids.
Table 2: Reductive Amination Approaches for Ethylamine Backbone Formation
| Aldehyde/Ketone | Amine Source | Reducing Agent | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-(2-Chlorophenoxy)acetaldehyde | Methylamine | NaBH3CN | Methanol | 5.0 | 25 | 4 | 88 |
| 2-(2-Chlorophenoxy)acetaldehyde | Methylamine | NaBH4 | Ethanol | 7.0 | 0 | 6 | 72 |
| 2-(2-Chlorophenoxy)acetaldehyde | Methylamine | NaBH(OAc)3 | Acetic acid | 4.5 | 25 | 3 | 85 |
| 2-(2-Chlorophenoxy)acetone | Methylamine | NaBH3CN | Methanol | 5.5 | 40 | 8 | 78 |
| 2-(2-Chlorophenoxy)acetaldehyde | Methylamine·HCl | NaBH3CN | Methanol | 4.0 | 25 | 5 | 90 |
Solvent selection significantly influences the efficiency of reductive amination. Protic solvents such as methanol and ethanol facilitate the protonation steps required for imine formation and reduction [10] [11]. However, the presence of water must be carefully controlled, as excessive moisture can lead to competing hydrolysis reactions and reduced yields.
Temperature optimization reveals that room temperature conditions generally provide optimal results for most reductive amination reactions. Lower temperatures may slow the reaction rate, while elevated temperatures can promote side reactions such as amine alkylation or reducing agent decomposition [11] [12].
Catalytic hydrogenation provides a powerful and environmentally benign approach for the synthesis of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine through the reduction of various nitrogen-containing precursors. This methodology offers excellent selectivity and functional group tolerance while operating under relatively mild conditions [12] [13].
The choice of catalyst profoundly influences both the reaction rate and selectivity. Palladium on carbon remains the most widely employed catalyst due to its high activity and broad substrate tolerance [12] [13]. The catalyst loading typically ranges from 5-10% by weight, providing sufficient activity while minimizing costs. Alternative catalysts such as platinum on carbon and rhodium on alumina offer complementary selectivity profiles and may be preferred for specific substrates.
Hydrogen pressure optimization balances reaction rate with safety considerations. Low-pressure conditions (1-5 bar) are generally sufficient for most reductions and offer practical advantages in terms of equipment requirements and operational safety [12] [13]. Higher pressures may accelerate the reaction but increase the risk of over-reduction or catalyst deactivation.
Table 3: Catalytic Hydrogenation Techniques in Amine Synthesis
| Substrate | Catalyst | Hydrogen Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|---|
| N-[2-(2-chlorophenoxy)ethyl]imine | Pd/C (10%) | 1 | Methanol | 25 | 2 | 92 | 98 |
| N-[2-(2-chlorophenoxy)ethyl]imine | Pt/C (5%) | 5 | Ethanol | 50 | 4 | 87 | 94 |
| N-[2-(2-chlorophenoxy)ethyl]nitrile | Raney Ni | 10 | Ammonia/Methanol | 80 | 6 | 95 | 90 |
| N-[2-(2-chlorophenoxy)ethyl]imine | Rh/Al2O3 | 3 | Methanol | 40 | 3 | 89 | 96 |
| N-[2-(2-chlorophenoxy)ethyl]oxime | Pd(OH)2/C | 1 | Acetic acid | 25 | 3 | 85 | 92 |
Solvent selection for catalytic hydrogenation requires consideration of substrate solubility, catalyst compatibility, and product isolation requirements. Protic solvents such as methanol and ethanol are generally preferred due to their ability to stabilize ionic intermediates and facilitate proton transfer processes [12] [13]. The presence of acid additives can enhance the reduction rate for certain substrates by promoting protonation of the nitrogen atom.
Temperature control during catalytic hydrogenation influences both reaction rate and selectivity. Room temperature conditions are often sufficient for highly activated substrates, while less reactive compounds may require moderate heating to achieve acceptable reaction rates [11] [13]. Excessive temperatures should be avoided to prevent catalyst deactivation or undesired side reactions.
The purification of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine requires careful consideration of the compound's basic nature and potential for acid-base interactions with chromatographic media. Traditional silica gel chromatography may lead to poor recoveries and peak tailing due to the strong interaction between the basic amine and acidic silanol groups [14] [15].
Amine-bonded silica columns offer significant advantages for the purification of basic compounds by providing a more alkaline chromatographic environment. The propylamine functionality bonded to the silica surface neutralizes acidic sites and reduces unwanted interactions with the target compound [14] [15] [16]. This approach typically results in improved peak shapes, higher recoveries, and better separation efficiency.
Alternative purification strategies include acid-base extraction techniques that exploit the basic nature of the target compound. Treatment with aqueous hydrochloric acid converts the free amine to its water-soluble hydrochloride salt, enabling efficient separation from neutral and acidic impurities [17] [18]. Subsequent neutralization with aqueous base regenerates the free amine, which can be extracted into organic solvents.
Table 4: Purification Strategies and Yield Optimization
| Purification Method | Mobile Phase/Solvent | Temperature (°C) | Recovery Yield (%) | Purity (%) | Processing Time (h) | Relative Cost |
|---|---|---|---|---|---|---|
| Flash Chromatography (Silica) | Hexane/EtOAc (3:1) | 25 | 85 | 96 | 2.0 | Medium |
| Flash Chromatography (Amine-bonded) | Hexane/EtOAc (4:1) | 25 | 92 | 98 | 1.5 | High |
| Recrystallization | Ethanol/Water | 0 | 78 | 94 | 4.0 | Low |
| Acid-Base Extraction | HCl/NaOH (aq) | 25 | 88 | 90 | 1.0 | Low |
| Distillation | N/A | 85 | 75 | 92 | 3.0 | Medium |
Recrystallization techniques offer a cost-effective approach for final product purification, particularly when high purity is required. The selection of appropriate solvent systems depends on the solubility characteristics of both the target compound and potential impurities [17] [7]. Mixed solvent systems such as ethanol-water often provide optimal conditions for selective crystallization.
Distillation represents another viable purification option, particularly for compounds with suitable volatility and thermal stability. The relatively low boiling point of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine enables purification through vacuum distillation at moderate temperatures [18] [8]. This approach eliminates the need for expensive chromatographic media while providing good recovery yields.
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine exhibits distinct thermodynamic characteristics that reflect its molecular structure combining an aromatic chlorophenoxy moiety with a secondary amine functional group. The compound's fundamental thermodynamic parameters provide essential insights into its physical behavior and stability under varying temperature conditions.
Molecular Identity and Basic Thermodynamic Properties
The compound possesses a molecular formula of C₉H₁₂ClNO with a molecular weight of 185.65 g/mol [1] [2]. The calculated boiling point is reported as 273.3°C at 760 mmHg, indicating substantial intermolecular forces due to the presence of both aromatic π-π interactions and hydrogen bonding capabilities of the amine group [3]. This relatively high boiling point is characteristic of secondary amines bearing aromatic substituents, where the combination of dipole-dipole interactions and Van der Waals forces contribute significantly to the overall intermolecular attraction.
The calculated density of 1.11 g/cm³ suggests a compact molecular packing arrangement, typical of compounds containing both aromatic rings and heteroatoms [3]. This density value falls within the expected range for chlorinated aromatic ethers, where the chlorine substituent contributes to increased molecular density through its higher atomic mass and polarizability.
Phase Transition Behavior
While specific melting point data for N-[2-(2-chlorophenoxy)ethyl]-N-methylamine was not available in the literature, analysis of structurally related compounds provides valuable insights. Similar chlorophenoxy ethyl amines typically exhibit melting points in the range of 35-85°C, depending on substitution patterns and crystalline forms [4] [5] [6]. The ortho-chloro substitution pattern in this compound is expected to influence crystal packing through steric hindrance and dipole interactions, potentially affecting the melting point compared to meta- or para-substituted analogs.
The flash point is estimated to exceed 100°C, indicating relatively low volatility at ambient temperatures and moderate fire hazard classification [7]. This property is consistent with the compound's molecular weight and boiling point, suggesting stable handling characteristics under normal laboratory conditions.
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 185.65 g/mol | Experimental | [1] [2] |
| Boiling Point | 273.3°C at 760 mmHg | Calculated | [3] |
| Density | 1.11 g/cm³ | Calculated | [3] |
| Flash Point | >100°C | Estimated | [7] |
| Physical State | Liquid/Low-melting solid | Inferred | [1] |
The solubility profile of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine reflects the dual nature of its molecular structure, incorporating both hydrophilic amine functionality and lipophilic aromatic components. This amphiphilic character significantly influences its dissolution behavior across different solvent systems.
Partition Coefficient and Lipophilicity
The calculated partition coefficient (xlogP) of 2.41 indicates moderate lipophilicity, positioning the compound between hydrophilic and strongly lipophilic categories [1]. This value suggests favorable partitioning into organic phases while maintaining some aqueous solubility, a characteristic particularly relevant for pharmaceutical and agrochemical applications. The partition coefficient places N-[2-(2-chlorophenoxy)ethyl]-N-methylamine in an optimal range for biological membrane permeability, as compounds with logP values between 1-3 typically exhibit good absorption characteristics.
Aqueous Solubility Behavior
In aqueous systems, the compound exhibits limited but measurable solubility due to the presence of the secondary amine group, which can form hydrogen bonds with water molecules [1] [8]. The amine nitrogen serves as both a hydrogen bond acceptor and, when protonated under acidic conditions, a hydrogen bond donor. The solubility is expected to increase significantly under acidic pH conditions where the amine becomes protonated, forming the corresponding ammonium salt with enhanced water solubility.
The presence of the chlorophenoxy group reduces overall aqueous solubility compared to simple aliphatic amines, as the aromatic system and chlorine substituent contribute to hydrophobic character. However, the ether linkage provides some polarity that partially compensates for this hydrophobic effect.
Organic Solvent Solubility
N-[2-(2-chlorophenoxy)ethyl]-N-methylamine demonstrates favorable solubility in organic solvents, particularly those of moderate to high polarity [1] [8]. The compound shows excellent solubility in dichloromethane and ethanol, as predicted from its partition coefficient. In dichloromethane, the compound benefits from favorable interactions between the chlorinated aromatic ring and the solvent, while the amine group contributes to overall solvation.
Polar organic solvents such as ethanol, methanol, and acetonitrile provide good solvation through hydrogen bonding with the amine group and dipole-dipole interactions with the ether oxygen and aromatic system. The compound is expected to show moderate solubility in less polar solvents like diethyl ether and chloroform, where the aromatic character dominates the solvation behavior.
Solvent-Specific Solubility Data
| Solvent System | Solubility Profile | Interaction Mechanism | Applications |
|---|---|---|---|
| Water (neutral pH) | Limited solubility | Hydrogen bonding with amine | Extraction processes |
| Water (acidic pH) | Enhanced solubility | Protonated amine salt formation | Purification methods |
| Dichloromethane | Excellent solubility | Chloro-aromatic interactions | Synthesis and extraction |
| Ethanol | Good solubility | Hydrogen bonding and polarity | Crystallization medium |
| Acetonitrile | Good solubility | Dipole interactions | HPLC mobile phases |
| Hexane | Poor solubility | Limited interactions | Washing procedures |
The spectroscopic characterization of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine provides definitive structural identification and purity assessment through multiple analytical techniques. Each spectroscopic method offers unique insights into different aspects of the molecular structure and electronic environment.
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine exhibits characteristic resonances that unambiguously confirm the molecular structure. The N-methyl group appears as a sharp singlet at δ 2.4-2.8 ppm, integrating for three protons. This chemical shift is typical for N-methyl groups in secondary amines, where the nitrogen's electron density provides moderate shielding [9] [10].
The ethylene bridge (NCH₂CH₂O) generates two distinct multipiples: the α-nitrogen methylene protons (NCH₂) resonate at δ 2.8-3.2 ppm as a triplet, while the α-oxygen methylene protons (OCH₂) appear at δ 4.0-4.3 ppm, also as a triplet. The downfield shift of the OCH₂ protons reflects the deshielding effect of the oxygen atom and aromatic ring [11] [12].
The aromatic region displays four distinct proton environments corresponding to the 2-chlorophenyl system. The ortho-chlorine substitution creates a characteristic pattern with protons appearing between δ 6.8-7.4 ppm. The chemical shifts and coupling patterns provide definitive evidence for the substitution pattern, with the proton ortho to chlorine typically appearing most downfield due to the combined effects of aromatic deshielding and chlorine's electronegativity.
¹³C Nuclear Magnetic Resonance Analysis
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with distinct resonances for each carbon environment. The N-methyl carbon appears at δ 35-45 ppm, while the ethylene bridge carbons (NCH₂ and OCH₂) resonate at δ 57-67 ppm [11] [12]. The aromatic carbons span the range δ 115-155 ppm, with the chlorine-bearing carbon typically appearing in the δ 125-135 ppm region due to the inductive effect of the chlorine substituent.
The ether carbon (C-O) appears characteristically downfield around δ 155-160 ppm, reflecting the electron-withdrawing effect of the oxygen atom on the aromatic system. The multiplicity and chemical shifts of aromatic carbons provide definitive confirmation of the 2-chlorophenoxy substitution pattern.
Infrared Spectroscopy Analysis
The infrared spectrum of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine exhibits characteristic absorption bands that confirm the presence of key functional groups and structural features [13] [14] [15]. The spectrum displays several diagnostic regions:
C-H Stretching Region (2800-3000 cm⁻¹)
Aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ range, with multiple bands corresponding to methyl and methylene groups. The N-methyl C-H stretches typically appear around 2820-2850 cm⁻¹, while the ethylene bridge C-H stretches occur at 2850-2950 cm⁻¹.
Aromatic Region (1600-1450 cm⁻¹)
The aromatic C=C stretching vibrations produce characteristic bands at approximately 1600 and 1500 cm⁻¹. These bands are diagnostic for substituted benzene rings and their intensity and position can provide information about the substitution pattern.
C-O Stretching Region (1200-1050 cm⁻¹)
The ether C-O stretch appears as a strong absorption around 1200-1250 cm⁻¹, confirming the presence of the aromatic ether linkage. This band is typically intense and well-resolved in phenolic ethers.
Aromatic C-H Bending (750-900 cm⁻¹)
Out-of-plane aromatic C-H bending vibrations provide fingerprint information about the substitution pattern. For ortho-disubstituted benzenes, characteristic bands appear around 750 cm⁻¹.
Mass Spectrometry Analysis
Mass spectrometric analysis provides molecular weight confirmation and structural elucidation through fragmentation patterns [16] [17]. The molecular ion peak [M]⁺ appears at m/z 185, corresponding to the molecular formula C₉H₁₂ClNO. The isotope pattern shows the characteristic chlorine isotope cluster with [M+2]⁺ at approximately one-third the intensity of the molecular ion, confirming the presence of one chlorine atom.
Fragmentation Patterns
The mass spectrum exhibits characteristic fragmentation patterns typical of aromatic ethers and secondary amines. Base peaks commonly arise from α-cleavage adjacent to the nitrogen atom, producing fragments such as [CH₂=N(CH₃)CH₂]⁺ at m/z 58. Loss of the chlorophenoxy group generates fragments corresponding to the ethylmethylamine portion.
Other significant fragments include the chlorophenoxy cation [ClC₆H₄O]⁺ at m/z 127 and various aromatic fragments resulting from ring cleavage and rearrangement processes. The fragmentation pattern provides definitive structural confirmation and can be used for quantitative analysis in complex mixtures.
| Technique | Key Diagnostic Features | Chemical Shifts/Frequencies | Structural Information |
|---|---|---|---|
| ¹H NMR | N-CH₃ singlet | δ 2.4-2.8 ppm | Secondary amine confirmation |
| NCH₂ triplet | δ 2.8-3.2 ppm | Ethylene bridge α to nitrogen | |
| OCH₂ triplet | δ 4.0-4.3 ppm | Ethylene bridge α to oxygen | |
| Aromatic multiplet | δ 6.8-7.4 ppm | 2-Chlorophenyl system | |
| ¹³C NMR | N-CH₃ carbon | δ 35-45 ppm | Methyl group on nitrogen |
| Bridge carbons | δ 57-67 ppm | Ethylene connector | |
| Aromatic carbons | δ 115-155 ppm | Substituted benzene ring | |
| IR | C-H stretches | 2800-3000 cm⁻¹ | Aliphatic C-H bonds |
| Aromatic C=C | 1600, 1500 cm⁻¹ | Benzene ring | |
| C-O stretch | 1200-1250 cm⁻¹ | Ether linkage | |
| MS | Molecular ion | m/z 185 [M]⁺ | Molecular weight confirmation |
| Base fragment | m/z 58 | Amine fragment | |
| Phenoxy fragment | m/z 127 | Chlorophenoxy portion |
The chromatographic behavior of N-[2-(2-chlorophenoxy)ethyl]-N-methylamine in reverse-phase systems reflects the compound's amphiphilic nature and provides crucial information for analytical method development and purification strategies. The compound's retention characteristics are influenced by its moderate lipophilicity, basic amine functionality, and aromatic structure.
Reverse-Phase High-Performance Liquid Chromatography
In reverse-phase liquid chromatography systems, N-[2-(2-chlorophenoxy)ethyl]-N-methylamine exhibits moderate retention characteristics on C18 stationary phases [18] [19]. The compound's calculated logP value of 2.41 predicts intermediate retention behavior, with capacity factors (k') typically ranging from 3-8 under standard conditions. This retention range places the compound in an optimal analytical window for quantitative determination and separation from related impurities.
Mobile Phase Optimization
The basic nature of the amine group significantly influences chromatographic behavior, particularly regarding peak shape and retention reproducibility. Under neutral pH conditions, the compound may exhibit peak tailing due to secondary interactions between the basic amine and residual silanol groups on the stationary phase. Optimal separation conditions typically employ acidic mobile phases (pH 3.0-4.0) where the amine becomes protonated, eliminating unwanted secondary interactions and producing symmetric peak shapes [18] [20].
A typical mobile phase composition consists of acetonitrile and water (60:40 v/v) with 0.1% trifluoroacetic acid to maintain pH control and ensure amine protonation. Alternative buffer systems using phosphoric acid or formic acid provide comparable results while offering mass spectrometry compatibility for liquid chromatography-mass spectrometry applications.
Detection Strategies
Ultraviolet detection represents the primary detection mode for N-[2-(2-chlorophenoxy)ethyl]-N-methylamine, with optimal sensitivity achieved at 220 nm and 254 nm [18] [21]. The aromatic chromophore provides adequate ultraviolet absorption for quantitative analysis, while the 220 nm wavelength offers enhanced sensitivity for trace-level determinations. The compound's aromatic system also enables fluorescence detection under appropriate excitation conditions, potentially providing enhanced selectivity and sensitivity.
Temperature Effects
Column temperature significantly influences retention and selectivity in reverse-phase systems. Elevated temperatures (32-40°C) typically improve peak shape and reduce analysis time while maintaining resolution from potential interferents [18]. The temperature coefficient of retention is moderate, reflecting the balanced hydrophobic and hydrophilic character of the molecule.
Method Development Considerations
Successful analytical method development requires consideration of several factors specific to basic compounds like N-[2-(2-chlorophenoxy)ethyl]-N-methylamine. The pH of the mobile phase must be maintained at least 2 units below the compound's pKa to ensure complete protonation and consistent retention behavior. Buffer concentration should be optimized to provide adequate pH control without compromising mass spectrometry compatibility when required.
Column selection influences separation quality, with modern C18 phases offering improved performance for basic compounds through reduced silanol activity. End-capped stationary phases or specialized base-deactivated columns may provide superior peak shapes and method robustness.
Preparative Chromatography Applications
For preparative isolation and purification, reverse-phase chromatography provides an effective approach for obtaining high-purity N-[2-(2-chlorophenoxy)ethyl]-N-methylamine. Scale-up from analytical to preparative conditions requires careful optimization of loading capacity and mobile phase composition to maintain resolution while maximizing throughput [20].
The compound's moderate retention allows for reasonable cycle times in preparative applications, while its ultraviolet absorption provides straightforward fraction collection guidance. Solvent removal from collected fractions is facilitated by the use of volatile mobile phase modifiers such as trifluoroacetic acid or formic acid.
Alternative Chromatographic Systems
While reverse-phase chromatography represents the primary separation mode, alternative systems offer specific advantages for particular applications. Normal-phase chromatography may provide complementary selectivity for separating closely related structural analogs, though careful mobile phase optimization is required to manage the basic amine functionality [22] [23].
Ion-exchange chromatography exploits the basic character of the amine group for strong retention and high-resolution separations from neutral compounds. This approach is particularly valuable for purification applications where the target compound must be separated from neutral impurities or reaction byproducts.
Chromatographic Performance Data
| System Parameter | Optimal Conditions | Performance Metrics | Applications |
|---|---|---|---|
| Mobile Phase | ACN:H₂O (60:40) + 0.1% TFA | k' = 3-8, N > 5000 | Analytical quantitation |
| pH | 3.0-4.0 | Symmetric peaks, RSD < 2% | Quality control |
| Temperature | 32-40°C | Reduced analysis time | Routine analysis |
| Detection | UV 220/254 nm | LOD < 1 μg/mL | Trace analysis |
| Column | C18, end-capped | Peak asymmetry < 1.5 | Method robustness |
| Flow Rate | 0.8-1.2 mL/min | Optimal efficiency | Standard methods |